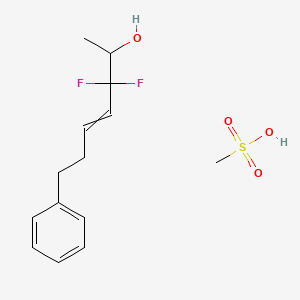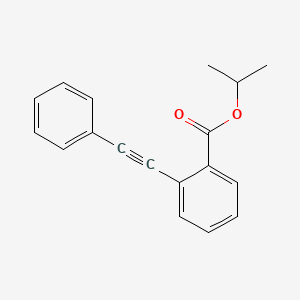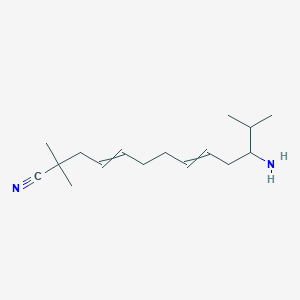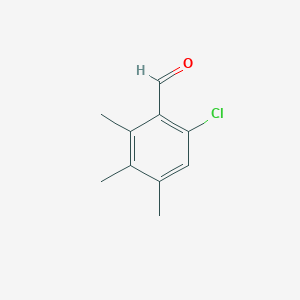
4-Ethyl-2-methylidenemorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-methylidenemorpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic amines that contain both nitrogen and oxygen in their ring structure. This particular compound is characterized by the presence of an ethyl group at the fourth position and a methylene group at the second position of the morpholine ring. Its unique structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-methylidenemorpholine typically involves the cyclization of amino alcohols with appropriate alkylating agents. One common method is the reaction of 4-ethylmorpholine with formaldehyde under acidic conditions, which leads to the formation of the methylene bridge at the second position . Another approach involves the use of Grignard reagents to introduce the ethyl group followed by cyclization with formaldehyde .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts such as palladium or nickel to facilitate the cyclization reaction. The reaction conditions are optimized to achieve high selectivity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-2-methylidenemorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the methylene group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group, where halogens or other nucleophiles replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 4-ethyl-2-methylmorpholine.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-methylidenemorpholine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-methylidenemorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Ethylmorpholine: Lacks the methylene group at the second position.
2-Methylidenemorpholine: Lacks the ethyl group at the fourth position.
Morpholine: The parent compound without any substituents.
Uniqueness: 4-Ethyl-2-methylidenemorpholine is unique due to the presence of both the ethyl and methylene groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern is not commonly found in other morpholine derivatives, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
89895-08-9 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
4-ethyl-2-methylidenemorpholine |
InChI |
InChI=1S/C7H13NO/c1-3-8-4-5-9-7(2)6-8/h2-6H2,1H3 |
InChI-Schlüssel |
RILKKUMQQBPTFP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCOC(=C)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)


![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)


![4-Methylidenespiro[4.11]hexadecan-1-one](/img/structure/B14397112.png)
![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)






